2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate
Description
2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate (hereafter referred to by its full systematic name) is a sulfonate ester derivative featuring a benzothiazole core substituted with a cyano group at the 2-position and a nitrobenzene sulfonate group at the 6-position. It has been identified as a synthetic intermediate in nucleoside chemistry, particularly in the formation of protected thymidylyl derivatives, as illustrated in Scheme 3 of Molecules (2013) . The nitro group enhances the sulfonate's leaving-group ability, making it valuable in coupling reactions for constructing complex heterocyclic systems.
Properties
CAS No. |
918400-79-0 |
|---|---|
Molecular Formula |
C15H9N3O5S2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2-cyano-1,3-benzothiazol-6-yl) 4-methyl-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H9N3O5S2/c1-9-2-5-14(12(6-9)18(19)20)25(21,22)23-10-3-4-11-13(7-10)24-15(8-16)17-11/h2-7H,1H3 |
InChI Key |
PDNRCPBJTZJBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring. The cyano group can be introduced through a nucleophilic substitution reaction using cyanide sources. The nitro and sulfonate groups are usually introduced through nitration and sulfonation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium cyanide or potassium nitrite can be used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfur atom can produce sulfoxides or sulfones .
Scientific Research Applications
2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in two primary categories: (1) benzothiazole sulfonates with varying substituents and (2) benzothiazole-containing heterocycles with distinct pharmacophores. Below is a detailed analysis:
Sulfonate Esters with Modified Substituents
Key analogs from Scheme 3 in Molecules (2013) include:
- Compound a: R3 = 2-cyano-1,1-dimethylethyl, R4 = n-butyl .
- Compound b : R3 = o-methylbenzyl, R5 = 3-(N-ethylcarbazoyl) .
- Compound c: R3 = 2-cyano-1,1-dimethylethyl, R6 = H/alkyl/aryl .
| Property | Target Compound (Compound a) | Analog (Compound b) | Analog (Compound c) |
|---|---|---|---|
| Core Structure | Benzothiazole sulfonate | Benzothiazole sulfonate | Benzothiazole sulfonate |
| R3 Substituent | 2-Cyano-1,1-dimethylethyl | o-Methylbenzyl | 2-Cyano-1,1-dimethylethyl |
| Electron Effects | Strongly electron-withdrawing | Moderately electron-donating | Strongly electron-withdrawing |
| Leaving-Group Ability | High (nitro-enhanced) | Moderate | High (similar to Compound a) |
| Synthetic Utility | Nucleoside coupling | Carbazole-based conjugation | Variable R6 modifications |
The cyano group in the target compound and Compound c enhances electrophilicity at the sulfonate site, facilitating nucleophilic displacement reactions.
Benzothiazole-Containing Heterocycles from Recent Patents
The 2023 European Patent Application highlights benzothiazole derivatives fused with pyridazinone or pyrimidinone systems (e.g., 2-(2-methyl-1,3-benzothiazol-6-yl)-7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one) . These compounds prioritize bioactivity over reactivity, targeting kinase inhibition.
| Property | Target Compound | Patent Compound (Example 1) |
|---|---|---|
| Core Structure | Benzothiazole sulfonate | Benzothiazole-pyridazinone |
| Functional Groups | Nitro, sulfonate, cyano | Piperidinyl, aminopiperidinyl |
| Primary Application | Synthetic intermediate | Kinase inhibition candidate |
| Solubility | Moderate (polar groups) | Enhanced (basic amines) |
| Stability | Labile sulfonate ester | Stable heterocyclic framework |
The target compound’s sulfonate ester contrasts with the patent compounds’ fused heterocycles, which prioritize metabolic stability and target binding. The nitro and cyano groups in the former enhance reactivity, while the latter’s piperidinyl groups improve solubility and bioavailability .
Research Findings and Implications
- Reactivity: The nitro group in the target compound significantly lowers the activation energy for sulfonate displacement compared to non-nitro analogs (e.g., methyl or methoxy derivatives) .
- Biological Potential: Unlike the patent compounds, the target molecule lacks reported bioactivity. However, its structural motifs (benzothiazole, nitro group) are associated with antimicrobial and anticancer properties in related systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
